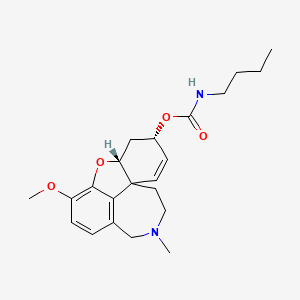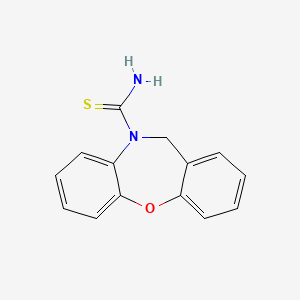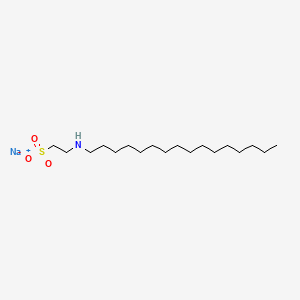
Galanthamine n-butylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Galanthamine n-butylcarbamate is a derivative of galanthamine, an alkaloid extracted from various plants such as the common snowdrop (Galanthus nivalis). This compound acts as an allosteric potentiating ligand on α7 nicotinic receptors in hippocampal neurons, making it a potential candidate for the treatment of Alzheimer’s disease .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of galanthamine n-butylcarbamate involves multiple steps, starting from commercially available materials. One of the key steps includes the Mitsunobu reaction, which is followed by an efficient intramolecular Heck reaction to form a tetracyclic lactol. This intermediate can then be elaborated to galanthamine through reductive amination .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of galanthamine from plant sources, followed by chemical modification to introduce the n-butylcarbamate group. This process ensures a consistent supply of the compound for pharmaceutical applications .
化学反应分析
Types of Reactions
Galanthamine n-butylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule.
Reduction: Used to convert intermediates to the final product.
Substitution: Introduction of the n-butylcarbamate group through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: The Mitsunobu reaction employs reagents like triphenylphosphine and diethyl azodicarboxylate.
Major Products
The major product of these reactions is this compound, which retains the core structure of galanthamine while introducing the n-butylcarbamate group .
科学研究应用
Galanthamine n-butylcarbamate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study allosteric modulation of nicotinic receptors.
Biology: Investigated for its neuroprotective properties and potential to prevent apoptosis in neurons.
Medicine: Explored as a treatment for Alzheimer’s disease due to its ability to enhance cholinergic neurotransmission.
Industry: Utilized in the development of new pharmaceuticals targeting neurodegenerative diseases
作用机制
Galanthamine n-butylcarbamate exerts its effects by acting as an allosteric potentiating ligand on α7 nicotinic receptors. This enhances the receptor’s response to acetylcholine, leading to improved cholinergic neurotransmission. Additionally, it inhibits acetylcholinesterase, preventing the breakdown of acetylcholine in the synaptic cleft .
相似化合物的比较
Similar Compounds
Galanthamine: The parent compound, primarily used for treating Alzheimer’s disease.
Donepezil: Another acetylcholinesterase inhibitor used in Alzheimer’s treatment.
Rivastigmine: Similar to galanthamine, it inhibits both acetylcholinesterase and butyrylcholinesterase.
Uniqueness
Galanthamine n-butylcarbamate is unique due to its dual mechanism of action, acting both as an allosteric modulator and an acetylcholinesterase inhibitor. This dual action enhances its therapeutic potential compared to other similar compounds .
属性
CAS 编号 |
138963-44-7 |
|---|---|
分子式 |
C22H30N2O4 |
分子量 |
386.5 g/mol |
IUPAC 名称 |
[(12R,14S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] N-butylcarbamate |
InChI |
InChI=1S/C22H30N2O4/c1-4-5-11-23-21(25)27-16-8-9-22-10-12-24(2)14-15-6-7-17(26-3)20(19(15)22)28-18(22)13-16/h6-9,16,18H,4-5,10-14H2,1-3H3,(H,23,25)/t16-,18-,22?/m1/s1 |
InChI 键 |
NNDZUQPKOVVEPM-DVLOMUPFSA-N |
手性 SMILES |
CCCCNC(=O)O[C@H]1C[C@@H]2C3(CCN(CC4=C3C(=C(C=C4)OC)O2)C)C=C1 |
规范 SMILES |
CCCCNC(=O)OC1CC2C3(CCN(CC4=C3C(=C(C=C4)OC)O2)C)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















